molecular formula C19H16N2OS2 B14247485 4-Isothiazolecarbonitrile, 3-(methylthio)-5-[4-(2-phenylethoxy)phenyl]- CAS No. 498560-84-2

4-Isothiazolecarbonitrile, 3-(methylthio)-5-[4-(2-phenylethoxy)phenyl]-

Cat. No.: B14247485
CAS No.: 498560-84-2
M. Wt: 352.5 g/mol
InChI Key: XXJURCRMHFSNMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Isothiazolecarbonitrile, 3-(methylthio)-5-[4-(2-phenylethoxy)phenyl]- is a complex organic compound that belongs to the isothiazole family. This compound is characterized by its unique structure, which includes an isothiazole ring, a carbonitrile group, a methylthio group, and a phenylethoxyphenyl group. The combination of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isothiazolecarbonitrile, 3-(methylthio)-5-[4-(2-phenylethoxy)phenyl]- typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Isothiazole Ring: The isothiazole ring can be synthesized through the cyclization of appropriate precursors, such as thioamides and nitriles, under specific reaction conditions.

    Introduction of the Carbonitrile Group: The carbonitrile group can be introduced through the reaction of the isothiazole intermediate with cyanogen bromide or other suitable reagents.

    Addition of the Methylthio Group: The methylthio group can be added via nucleophilic substitution reactions using methylthiol or related reagents.

    Attachment of the Phenylethoxyphenyl Group: The phenylethoxyphenyl group can be introduced through etherification reactions involving phenol derivatives and appropriate alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Isothiazolecarbonitrile, 3-(methylthio)-5-[4-(2-phenylethoxy)phenyl]- can undergo various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon.

    Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-Isothiazolecarbonitrile, 3-(methylthio)-5-[4-(2-phenylethoxy)phenyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Isothiazolecarbonitrile, 3-(methylthio)-5-[4-(2-phenylethoxy)phenyl]- is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes, receptors, and other biomolecules, potentially leading to various biological effects. For example, the isothiazole ring may interact with enzyme active sites, while the phenylethoxyphenyl group may facilitate binding to specific receptors.

Comparison with Similar Compounds

Similar Compounds

    4-Methylthio-3-butenyl isothiocyanate: Shares the methylthio group but differs in the overall structure and functional groups.

    Isothiazole-3-carbonitrile: Contains the isothiazole ring and carbonitrile group but lacks the phenylethoxyphenyl group.

Uniqueness

4-Isothiazolecarbonitrile, 3-(methylthio)-5-[4-(2-phenylethoxy)phenyl]- is unique due to the combination of its functional groups, which imparts distinct chemical properties and potential biological activities. The presence of the phenylethoxyphenyl group, in particular, sets it apart from other similar compounds and may contribute to its specific interactions with molecular targets.

Properties

CAS No.

498560-84-2

Molecular Formula

C19H16N2OS2

Molecular Weight

352.5 g/mol

IUPAC Name

3-methylsulfanyl-5-[4-(2-phenylethoxy)phenyl]-1,2-thiazole-4-carbonitrile

InChI

InChI=1S/C19H16N2OS2/c1-23-19-17(13-20)18(24-21-19)15-7-9-16(10-8-15)22-12-11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3

InChI Key

XXJURCRMHFSNMK-UHFFFAOYSA-N

Canonical SMILES

CSC1=NSC(=C1C#N)C2=CC=C(C=C2)OCCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.